molecular formula C16H19FN2O5 B14381767 N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid CAS No. 90182-97-1

N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid

Cat. No.: B14381767
CAS No.: 90182-97-1
M. Wt: 338.33 g/mol
InChI Key: WHFGMNVBNIWXBX-UHFFFAOYSA-N
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Description

N-(1-azabicyclo[222]octan-3-yl)-4-fluorobenzamide;oxalic acid is a compound that combines a bicyclic amine structure with a fluorinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide typically involves the following steps:

    Formation of the Bicyclic Amine: The bicyclic amine, 1-azabicyclo[2.2.2]octane, can be synthesized through a series of reactions starting from piperidine derivatives.

    Introduction of the Fluorobenzamide Moiety: The fluorobenzamide group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The bicyclic amine structure allows it to interact with neurotransmitter receptors, potentially modulating their activity. The fluorobenzamide moiety can enhance binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide is unique due to the combination of the bicyclic amine and fluorobenzamide moieties. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

CAS No.

90182-97-1

Molecular Formula

C16H19FN2O5

Molecular Weight

338.33 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid

InChI

InChI=1S/C14H17FN2O.C2H2O4/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;3-1(4)2(5)6/h1-4,10,13H,5-9H2,(H,16,18);(H,3,4)(H,5,6)

InChI Key

WHFGMNVBNIWXBX-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O

Origin of Product

United States

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